molecular formula C14H8Cl2N2OS2 B6523081 2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 5914-15-8

2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6523081
CAS No.: 5914-15-8
M. Wt: 355.3 g/mol
InChI Key: VZEHVXYNOBVVCC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the thiophene and benzamide moieties. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of both chlorine atoms and the thiophene ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2,4-dichloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS2/c15-8-3-4-9(10(16)6-8)13(19)18-14-17-11(7-21-14)12-2-1-5-20-12/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEHVXYNOBVVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368140
Record name F0012-0714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5914-15-8
Record name F0012-0714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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